molecular formula C12H11NaO3 B11879948 Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate

Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate

Cat. No.: B11879948
M. Wt: 226.20 g/mol
InChI Key: PTGIFZNRQRICAL-UHFFFAOYSA-M
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Description

Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate is a sodium salt derivative of the carboxylic acid 2-(4-(cyclopropanecarbonyl)phenyl)acetic acid. Its structure features a phenylacetate backbone substituted at the para position with a cyclopropanecarbonyl group (a cyclopropane ring fused to a ketone). The sodium counterion enhances aqueous solubility, making it advantageous for pharmaceutical or biochemical applications where hydrophilicity is critical.

Properties

Molecular Formula

C12H11NaO3

Molecular Weight

226.20 g/mol

IUPAC Name

sodium;2-[4-(cyclopropanecarbonyl)phenyl]acetate

InChI

InChI=1S/C12H12O3.Na/c13-11(14)7-8-1-3-9(4-2-8)12(15)10-5-6-10;/h1-4,10H,5-7H2,(H,13,14);/q;+1/p-1

InChI Key

PTGIFZNRQRICAL-UHFFFAOYSA-M

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)CC(=O)[O-].[Na+]

Origin of Product

United States

Biological Activity

Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound is an organic sodium salt derived from phenylacetic acid. The presence of the cyclopropane ring and the carbonyl group in its structure is believed to contribute to its biological activity.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that similar compounds can inhibit the TLR4/MAPK signaling pathway, which plays a crucial role in the inflammatory response. This inhibition leads to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting that this compound may function similarly .

  • Mechanism of Action : The compound potentially modulates inflammatory pathways by downregulating the expression of nitric oxide (NO), IL-6, and TNF-α through its action on TLR4 and associated MAPK pathways .

2. Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of this compound. In vitro studies using various cell lines such as RAW264.7 (macrophage-like) and HT-22 (neuronal cells) have shown that certain derivatives exhibit low cytotoxicity while retaining their biological efficacy.

CompoundCell LineIC50 (µM)Observations
This compoundRAW264.7>100Low toxicity observed
This compoundHT-22>100No significant decrease in cell viability

These findings indicate that while the compound exhibits biological activity, it maintains a favorable safety profile at therapeutic concentrations .

Case Study 1: In Vivo Efficacy

In vivo studies have been conducted to evaluate the anti-inflammatory effects of this compound in animal models. One study reported significant reductions in serum levels of IL-6 and TNF-α following treatment with similar compounds, supporting its potential use in treating inflammatory diseases .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis indicated that modifications in the cyclopropane moiety influence the biological activity of related compounds. Compounds with enhanced steric hindrance showed increased potency against inflammatory pathways, suggesting that further optimization could yield more effective derivatives .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of Fexofenadine , an antihistamine used for treating allergic symptoms. The synthesis pathway includes several steps that highlight the compound's utility in creating complex molecules required for drug formulation .

Table 1: Synthesis Pathway for Fexofenadine

StepReaction TypeKey ReagentsOutcome
1BrominationBromine, CyclopropanecarbonylFormation of brominated product
2NitrationSodium nitriteIntroduction of nitro group
3ReductionHydrogen gasConversion to amine
4AcetylationAcetic anhydrideFormation of Fexofenadine

Therapeutic Applications

Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Compounds with similar structures have been studied for their ability to inhibit soluble epoxide hydrolase, which plays a role in inflammation and pain modulation. This suggests potential applications in developing new therapies for pain management and inflammatory conditions .

Case Study: Anti-Inflammatory Effects

A study involving substituted phenyl groups demonstrated improved pharmacokinetic profiles and anti-inflammatory effects in murine models. These findings suggest that compounds derived from this compound could be explored further for their therapeutic benefits in treating inflammatory diseases .

Nanotechnology Applications

Recent advancements have seen this compound being incorporated into nanocarrier systems for drug delivery. The encapsulation of this compound within polymeric nanocapsules has shown promise in enhancing the stability and bioavailability of drugs, particularly those targeting pain and inflammation .

Table 2: Characteristics of Nanocapsules Loaded with Sodium Derivatives

ParameterValue
Particle Size~200 nm
Encapsulation Efficiency>90%
Release ProfileSustained over 48 hours
ToxicityNon-toxic in animal models

Chemical Reactions Analysis

Example Pathway:

StepReaction TypeReagents/ConditionsProduct
1Friedel-Crafts AcylationCyclopropanecarbonyl chloride, AlCl₃4-(cyclopropanecarbonyl)phenyl acetate
2AlkylationMethyl iodide, NaHMethyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate
3HydrolysisNaOH, H₂O/MeOHSodium salt of the carboxylic acid

Key Reactivity

The sodium carboxylate group enhances solubility in polar solvents, enabling reactions such as:

  • Nucleophilic Substitution : The carboxylate acts as a leaving group in alkylation or arylation reactions.

  • Condensation Reactions : Reacts with carbonyl compounds (e.g., ketones, aldehydes) to form β-keto esters .

Thermal and Stability Data

While direct stability studies are unavailable, analogs with cyclopropane rings exhibit:

  • Thermal Decomposition : Above 200°C, cyclopropane rings undergo ring-opening reactions .

  • pH Sensitivity : Stable in neutral to alkaline conditions but hydrolyzes under strong acidic conditions to form acetic acid derivatives .

Comparative Reactivity Table

Reaction TypeReagentsOutcomeReference
HydrolysisHCl, H₂OFree carboxylic acid
EsterificationSOCl₂, MeOHMethyl ester
Nucleophilic SubstitutionAlkyl halides, DMFAlkylated derivatives
Cyclopropane Ring OpeningH₂/Pd-CPhenylacetic acid derivatives

Challenges and Limitations

  • Steric Hindrance : The cyclopropane ring and adjacent methyl groups may slow reactions at the carbonyl site .

  • Sensitivity to Oxidation : The cyclopropane moiety is prone to oxidative ring-opening under harsh conditions .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituent Molecular Formula Molecular Weight Solubility Key Functional Differences
Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate Cyclopropanecarbonyl C₁₂H₁₁NaO₄ 258.20 g/mol High (aqueous) Sodium salt; ketone-cyclopropane
Ethyl 2-(4-cyanophenyl)acetate Cyano C₁₁H₁₁NO₂ 189.21 g/mol Organic solvents Ester; electron-withdrawing cyano
Methyl 2-(4-cyanophenyl)-2-methylpropanoate Cyano, Methyl C₁₂H₁₃NO₂ 203.24 g/mol Organic solvents Branched ester; increased steric bulk
Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate Hydroxyl C₈H₇NaO₄ 198.13 g/mol High (aqueous) Sodium salt; diol substituents
2-(4-Hydroxyphenyl)acetic acid Hydroxyl C₈H₈O₃ 152.15 g/mol Moderate Free acid; phenolic group

Physicochemical Properties

  • Solubility : The sodium salt form of the target compound significantly improves water solubility compared to ester derivatives (e.g., ethyl or methyl analogues), which are more soluble in organic solvents .
  • Stability : Cyclopropane rings are strain-prone but can enhance metabolic stability in vivo compared to linear alkyl or aryl groups .

Preparation Methods

Friedel-Crafts Acylation and Cyclization

The process begins with Friedel-Crafts acylation of toluene derivatives using 4-chlorobutyryl chloride to form a ketone intermediate (Formula IV). Cyclization under basic conditions yields cyclopropyl-(4-fluorophenyl)methanone (Formula XX). This step is critical for introducing the cyclopropanecarbonyl moiety, with yields exceeding 70% under optimized conditions.

Alkylation with Isobutyronitrile

The key alkylation step involves reacting cyclopropyl-(4-fluorophenyl)methanone (XX) with isobutyronitrile (XXI) in the presence of a strong base. Sodium hexamethyldisilazane (NaHMDS) or sodium amide (NaNH₂) is typically employed to deprotonate the nitrile, facilitating nucleophilic attack on the ketone.

Reaction Conditions:

  • Base: 1.5–2.0 equivalents of NaHMDS or NaNH₂.

  • Temperature: 50–80°C for 2–4 hours.

  • Yield: ~66% with NaHMDS; comparable yields observed with NaNH₂, which is preferred for industrial scalability.

A side reaction producing the meta-isomer (Formula XIX) is minimized by controlling stoichiometry and reaction time. Post-reaction work-up involves aqueous sodium bicarbonate washes to remove residual base, followed by drying and concentration to isolate the nitrile.

Hydrolysis of the Nitrile to Carboxylic Acid

The nitrile group in 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions. While patents focus on the nitrile as an intermediate, standard hydrolysis protocols are extrapolated for this derivative.

Acidic Hydrolysis

Refluxing the nitrile with concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) achieves complete conversion to 2-(4-(cyclopropanecarbonyl)phenyl)-2-methyl-propanoic acid.

Typical Conditions:

  • Acid: 6M HCl, reflux for 12–24 hours.

  • Yield: 85–90%.

Basic Hydrolysis

Alternatively, heating the nitrile with aqueous sodium hydroxide (NaOH) under high pressure accelerates hydrolysis:

R-CN+2NaOHR-COONa+NH3\text{R-CN} + 2\text{NaOH} \rightarrow \text{R-COONa} + \text{NH}_3

Conditions:

  • Base: 40% NaOH, 150°C, 6–8 hours.

  • Yield: 80–88%.

Neutralization to Sodium Salt

The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt.

Procedure:

  • Dissolve 2-(4-(cyclopropanecarbonyl)phenyl)-2-methyl-propanoic acid in ethanol.

  • Add stoichiometric NaOH (1:1 molar ratio) at 25°C.

  • Evaporate under reduced pressure to isolate the sodium salt.

Purity: >98% by HPLC.

Comparative Analysis of Hydrolysis Methods

The table below summarizes key parameters for acidic and basic hydrolysis:

ParameterAcidic HydrolysisBasic Hydrolysis
Reagent HCl/H₂SO₄NaOH
Temperature 100–120°C150°C
Time 12–24 hours6–8 hours
Yield 85–90%80–88%
Byproducts MinimalTrace ammonia
Industrial Feasibility Moderate (corrosive)High (scalable)

Acidic hydrolysis offers marginally higher yields, but basic hydrolysis is preferred for large-scale production due to faster reaction times and easier handling.

Critical Challenges and Optimizations

Side Reactions During Alkylation

The formation of the meta-isomer (XIX) during the alkylation step reduces overall yield. Patent identifies excess isobutyronitrile (2.0 equivalents) and controlled heating (55°C) as effective mitigators, limiting side products to <5%.

Purification of the Sodium Salt

Crystallization from ethanol/water mixtures (3:1 v/v) enhances purity, with residual solvents removed via vacuum drying .

Q & A

Q. What are the established synthetic routes for Sodium 2-(4-(cyclopropanecarbonyl)phenyl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves ester hydrolysis of a precursor such as ethyl 2-(4-(cyclopropanecarbonyl)phenyl)acetate. Hydrolysis under basic conditions (e.g., NaOH or KOH in aqueous ethanol) yields the sodium salt. Optimization includes controlling pH, temperature (60–80°C), and reaction time (4–6 hrs) to avoid side reactions like cyclopropane ring opening. Intermediate purification via recrystallization or column chromatography is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the cyclopropanecarbonyl group (δ ~1.0–1.5 ppm for cyclopropane protons) and acetate moiety (δ ~3.5–4.0 ppm for CH2_2COO^-).
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the sodium coordination environment. SHELX programs (e.g., SHELXL) are standard for refinement .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M–Na]^- ion).

Q. How can researchers assess solubility and stability for in vitro assays?

Solubility is tested in polar solvents (water, DMSO) via saturation shake-flask method. Stability studies (pH 1–10, 25–37°C) use HPLC to monitor degradation. Sodium salts generally exhibit higher aqueous solubility but may hydrolyze under acidic conditions .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Disorder in the cyclopropane or phenyl rings complicates electron density maps. Strategies include:

  • Restraining geometric parameters (bond lengths/angles) during SHELXL refinement.
  • Using TWIN commands for twinned crystals.
  • Incorporating high-resolution data (≤1.0 Å) to improve model accuracy .

Q. How should contradictory spectral or crystallographic data be analyzed?

  • NMR discrepancies : Compare coupling constants (e.g., cyclopropane 3JHH^3J_{HH}) with DFT-calculated values to validate conformers.
  • Crystallographic outliers : Check for missed symmetry (e.g., pseudo-merohedral twinning) or thermal motion artifacts. Cross-validate with IR or Raman spectroscopy .

Q. What in silico methods predict physicochemical or pharmacokinetic properties?

  • ACD/Labs Percepta : Estimates logP (hydrophobicity), pKa (ionization), and solubility.
  • Molecular docking : Screens interactions with targets (e.g., cyclooxygenase for anti-inflammatory analogs). Validate predictions with experimental assays like surface plasmon resonance .

Q. How can metabolic pathways be elucidated for sodium phenylacetate derivatives?

  • In vitro assays : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites via LC-MS/MS.
  • Isotopic labeling : Use 13^{13}C-labeled acetate to track decarboxylation or hydroxylation pathways. Compare with structurally related drugs like diclofenac sodium .

Methodological Notes

  • Experimental design : For reproducibility, document synthetic batches with precise stoichiometry and purification logs.
  • Data validation : Cross-reference computational predictions (e.g., ACD/Labs) with empirical data to resolve ambiguities.
  • Contradiction resolution : Use multi-technique validation (e.g., XRD + NMR) to confirm structural assignments.

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